molecular formula C33H38N2O3 B12808644 N-ethylethanamine;(2S)-3-phenylmethoxy-2-(tritylamino)propanoic acid

N-ethylethanamine;(2S)-3-phenylmethoxy-2-(tritylamino)propanoic acid

Katalognummer: B12808644
Molekulargewicht: 510.7 g/mol
InChI-Schlüssel: HFMTUNAKGXUMBY-YCBFMBTMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethylethanamine;(2S)-3-phenylmethoxy-2-(tritylamino)propanoic acid is a compound that combines an amine and a carboxylic acid functional group. The compound is known for its unique structure, which includes a trityl group and a phenylmethoxy group. This combination of functional groups makes it an interesting subject for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylethanamine;(2S)-3-phenylmethoxy-2-(tritylamino)propanoic acid typically involves multiple steps. One common method includes the protection of the amine group with a trityl group, followed by the introduction of the phenylmethoxy group. The final step involves the formation of the carboxylic acid group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods . The use of microreactors can also help in scaling up the production while maintaining high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-ethylethanamine;(2S)-3-phenylmethoxy-2-(tritylamino)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trityl or phenylmethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

N-ethylethanamine;(2S)-3-phenylmethoxy-2-(tritylamino)propanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-ethylethanamine;(2S)-3-phenylmethoxy-2-(tritylamino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trityl and phenylmethoxy groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-ethylethanamine;(2S)-3-phenylmethoxy-2-(tritylamino)propanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of the trityl and phenylmethoxy groups also enhances its binding affinity to molecular targets, making it a valuable compound in scientific research and industrial applications .

Eigenschaften

Molekularformel

C33H38N2O3

Molekulargewicht

510.7 g/mol

IUPAC-Name

N-ethylethanamine;(2S)-3-phenylmethoxy-2-(tritylamino)propanoic acid

InChI

InChI=1S/C29H27NO3.C4H11N/c31-28(32)27(22-33-21-23-13-5-1-6-14-23)30-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-3-5-4-2/h1-20,27,30H,21-22H2,(H,31,32);5H,3-4H2,1-2H3/t27-;/m0./s1

InChI-Schlüssel

HFMTUNAKGXUMBY-YCBFMBTMSA-N

Isomerische SMILES

CCNCC.C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Kanonische SMILES

CCNCC.C1=CC=C(C=C1)COCC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.